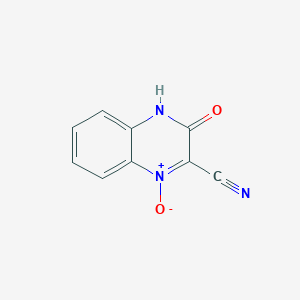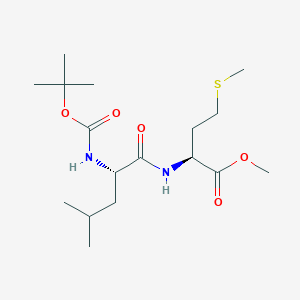
4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone is a heterocyclic compound that features both pyridine and thiazolone moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structural combination of pyridine and thiazolone rings imparts distinct chemical and biological properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone typically involves the condensation of 4-pyridinecarboxaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the thiazolone ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(4-Pyridinyl)-2(3h)-thiazolone: Lacks the hydrazone moiety but shares the core structure.
Thiosemicarbazones: Compounds with similar hydrazone functionality but different heterocyclic rings.
Pyridine derivatives: Compounds with modifications on the pyridine ring.
Uniqueness: 4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone is unique due to the combination of pyridine and thiazolone rings with a hydrazone linkage. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8N4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(4-pyridin-4-yl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H8N4S/c9-12-8-11-7(5-13-8)6-1-3-10-4-2-6/h1-5H,9H2,(H,11,12) |
InChI Key |
ZQPLGNKMRUBFQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)








![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)

![2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid](/img/structure/B13817524.png)
![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)
